
3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid” is a derivative of oxazole, which is a five-membered ring compound containing one oxygen atom, one nitrogen atom, and three carbon atoms . The “3-(Hydroxymethyl)” part indicates a hydroxymethyl group (-CH2OH) attached at the 3rd position of the oxazole ring, and the “5-methyl” part indicates a methyl group (-CH3) attached at the 5th position. The “4-carboxylic acid” part indicates a carboxylic acid group (-COOH) attached at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the hydroxymethyl, methyl, and carboxylic acid groups attached at the 3rd, 5th, and 4th positions, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The hydroxymethyl and carboxylic acid groups are likely to be reactive, potentially undergoing reactions such as condensation, esterification, or substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxymethyl and carboxylic acid groups could confer solubility in polar solvents, while the nonpolar methyl group and the aromatic oxazole ring could confer solubility in nonpolar solvents .科学的研究の応用
Synthesis of Macrolides : Oxazoles, such as 3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid, can act as precursors in the synthesis of macrolides. This is demonstrated in the synthesis of compounds like recifeiolide and curvularin, where oxazoles undergo photooxygenation and subsequent nucleophilic attack (Wasserman, Gambale, & Pulwer, 1981).
Triazole Derivatives Synthesis : The compound plays a role in developing 4,5-disubstituted 1,2,4-triazoles functionalized in position 3, showcasing its versatility in creating diverse heterocyclic compounds (Ivanova, Sviridov, Shorshnev, & Stepanov, 2006).
Anticonvulsant Activity : Derivatives of oxazoles, like 3-aminopyrroles and 5-amino 1,2-oxazoles, have been synthesized and tested for anticonvulsant activity. Some of these compounds showed significant activity with minimal neurotoxicity (Unverferth et al., 1998).
Bronchodilator Synthesis : 4-Methyloxazole-5-carboxylic acid, a related compound, has been used as a building block in the synthesis of potential bronchodilators, indicating its application in respiratory medicine (Ray & Ghosh, 1999).
Peptidomimetics Synthesis : 5-Amino-1,2,3-triazole-4-carboxylic acid, a structurally similar compound, has been utilized for synthesizing collections of peptidomimetics and biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).
Antimicrobial Activity : New 1,2,4-triazol-3-one derivatives, starting from compounds like this compound, have been synthesized and evaluated for antimicrobial activity (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
DNA Modification Research : The derivative 5-Hydroxymethylcytosine, linked to the base structure, has been studied for its distribution in mammalian tissues, offering insights into DNA modification processes (Globisch et al., 2010).
Energetic Materials Research : Research has been conducted on energetic materials for use with a triazole cured binder system, involving derivatives of 1,2,5-oxadiazole-3-carboxylic acid (Storey, Willer, & Campbell, 2011).
Synthesis of Highly Functionalized Isoxazoles : The compound has been used to create scaffolds for the synthesis of highly functionalized isoxazoles, demonstrating its utility in complex organic syntheses (Ruano, Fajardo, & Martín, 2005).
Inhibition of Mild Steel Corrosion : Derivatives of triazole, including those structurally related to oxazoles, have been evaluated for their efficiency in inhibiting the corrosion of mild steel in acidic media, indicating applications in materials science (Lagrenée et al., 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-3-5(6(9)10)4(2-8)7-11-3/h8H,2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNGPPMFXYGRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779855-86-5 |
Source


|
| Record name | 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

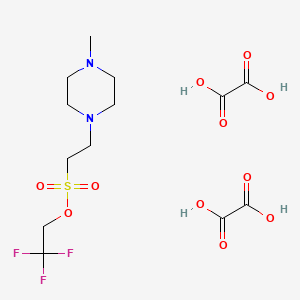
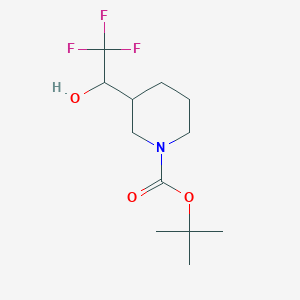
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2640974.png)

![N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2640977.png)

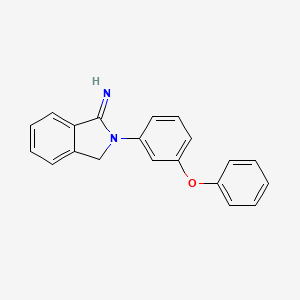
![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2640985.png)
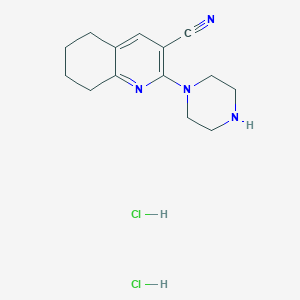
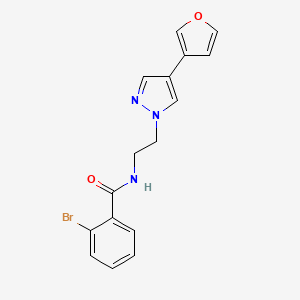
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640989.png)


